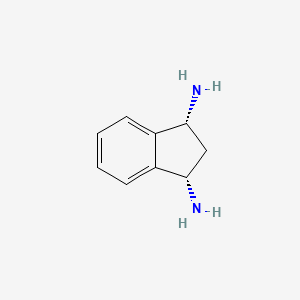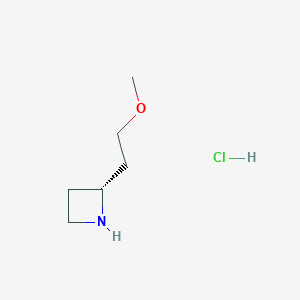
(R)-2-(2-Methoxyethyl)azetidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Methoxyethyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Methoxyethyl)azetidine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the methoxyethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(2-Methoxyethyl)azetidine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and other advanced technologies to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Methoxyethyl)azetidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Methoxyethyl)azetidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of ®-2-(2-Methoxyethyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: The parent compound of ®-2-(2-Methoxyethyl)azetidine hydrochloride, known for its ring strain and reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different reactivity compared to azetidines.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain and different chemical properties.
Uniqueness
®-2-(2-Methoxyethyl)azetidine hydrochloride is unique due to its specific substitution pattern and the presence of the methoxyethyl group. This substitution imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H14ClNO |
|---|---|
Molekulargewicht |
151.63 g/mol |
IUPAC-Name |
(2R)-2-(2-methoxyethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-3-6-2-4-7-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 |
InChI-Schlüssel |
KLBDZKRAZLXDIS-FYZOBXCZSA-N |
Isomerische SMILES |
COCC[C@H]1CCN1.Cl |
Kanonische SMILES |
COCCC1CCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


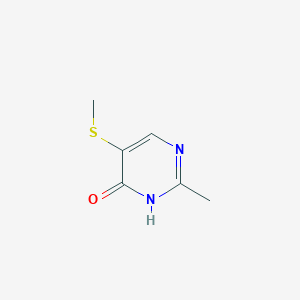
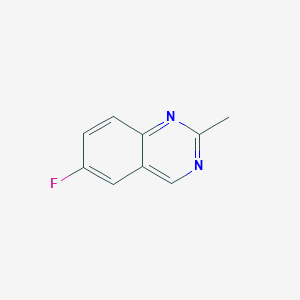
![Spiro[cyclopropane-1,1'-inden]-3'(2'H)-one](/img/structure/B15072249.png)
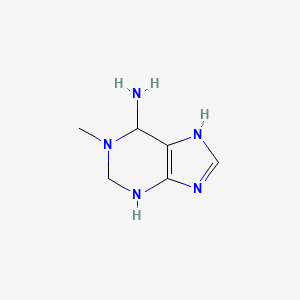

![3-hydroxy-2H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B15072266.png)

![5-Methoxy-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15072280.png)
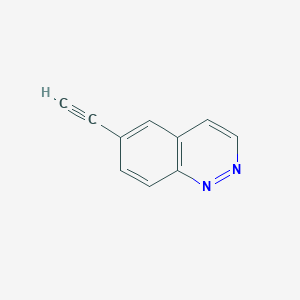
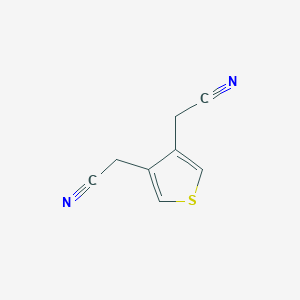
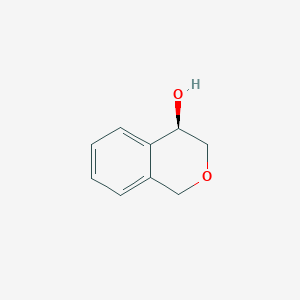
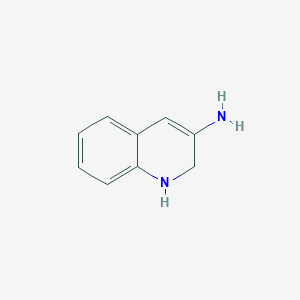
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
